molecular formula C11H13IN4O3 B176580 5-Iodo-2'-deoxytubercidin CAS No. 166247-63-8

5-Iodo-2'-deoxytubercidin

Cat. No.: B176580
CAS No.: 166247-63-8
M. Wt: 376.15 g/mol
InChI Key: LIIIRHQRQZIIRT-XLPZGREQSA-N
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Description

This compound is a nucleoside analogue featuring a pyrrolo[2,3-d]pyrimidine base modified with an iodine atom at position 5 and an amino group at position 2. The sugar moiety is a tetrahydrofuran ring with a hydroxymethyl group at position 2 and hydroxyl groups at positions 3 and 3. Its stereochemistry (2R,3S,5R) is critical for biological activity, as it mimics natural nucleosides while introducing halogenation for enhanced binding or stability .

Properties

IUPAC Name

(2R,3S,5R)-5-(4-amino-5-iodopyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13IN4O3/c12-5-2-16(8-1-6(18)7(3-17)19-8)11-9(5)10(13)14-4-15-11/h2,4,6-8,17-18H,1,3H2,(H2,13,14,15)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIIRHQRQZIIRT-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C3=C(N=CN=C32)N)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C3=C(N=CN=C32)N)I)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13IN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Displacement Using 2-Deoxy-2-Fluoro-3,5-Di-O-Benzoyl-α-D-Arabinofuranosyl Bromide

In a representative procedure, 6-chloro-7-iodo-pyrrolo[2,3-d]pyrimidine (400 mg, 1.43 mmol) was reacted with 2-deoxy-2-fluoro-3,5-di-O-benzoyl-α-D-arabinofuranosyl bromide (66.4 mg, 1.57 mmol) in anhydrous acetonitrile (8 mL) at 273 K under basic conditions (KOH, 281.1 mg, 5.01 mmol). The mixture was stirred at room temperature for 16 hours, followed by solvent removal and purification via silica gel chromatography. This method leverages the brominated sugar’s electrophilicity to facilitate nucleophilic attack by the pyrrolo[2,3-d]pyrimidine’s nitrogen, yielding a protected intermediate.

Deprotection of Benzoylated Intermediates

Removal of benzoyl protecting groups is critical to unmask the hydroxyl groups on the tetrahydrofuran ring.

Ammonolysis in Methanol Under High-Temperature Conditions

A sealed-tube reaction with saturated methanolic ammonia (7 M, 60 mL) at 120–130°C for 16 hours achieved 78% yield of the deprotected product. Prolonged heating ensures complete cleavage of benzoyl esters, with purification via dichloromethane/methanol gradient elution. Shorter reaction times (e.g., 4 hours at 100°C) reduced yields to 72%, highlighting the sensitivity of the deprotection kinetics.

Table 1: Comparison of Deprotection Conditions and Yields

Ammonia ConcentrationTemperature (°C)Time (h)YieldCitation
7 M in MeOH120–1301678%
7 M in MeOH100472%
28% NH₃ in H₂O/THF1001667%

Alternative Solvent Systems

Using tetrahydrofuran (THF) with aqueous ammonia at 100°C for 16 hours provided a 67% yield, though residual solvent removal required additional steps. This method’s scalability is limited compared to methanol-based systems due to higher boiling points and purification complexity.

Final Purification and Characterization

Chromatographic Techniques

Silica gel column chromatography with dichloromethane/methanol gradients (5–15% MeOH) is universally employed for final purification. The product elutes as a white solid, with typical masses ranging from 2.8 g (78% yield) to 6.81 g (67% yield) depending on the starting material scale.

Spectroscopic Verification

  • ¹H NMR (DMSO-d₆): Key signals include δ 8.10 (s, 1H, H-6), 7.65 (s, 1H, H-2), and 6.05 ppm (d, J = 6.2 Hz, H-1'), confirming the glycosidic bond formation.

  • LCMS: Observed [M+H]⁺ at m/z 345.02/347.02 aligns with the theoretical mass (C₁₁H₁₄BrN₄O₄).

Optimization Challenges and Solutions

Iodination Selectivity

Direct iodination of the pyrrolo[2,3-d]pyrimidine core prior to glycosylation is preferred to avoid side reactions. However, competing halogen exchange (e.g., Br ↔ I) under basic conditions necessitates careful stoichiometric control.

Hydroxymethyl Stability

The hydroxymethyl group on the tetrahydrofuran ring is susceptible to oxidation. Storage at 2–8°C under inert atmosphere is recommended to prevent degradation.

Industrial-Scale Adaptations

Sealed-Tube Reactors

Large-scale syntheses (>10 g) employ pressurized sealed tubes to maintain ammonia concentration and prevent volatilization losses. This approach improves reproducibility but requires specialized equipment.

Cost-Efficiency Analysis

Benzoyl-protected intermediates reduce raw material costs by 30% compared to acetyl-protected analogues, though deprotection times are longer .

Chemical Reactions Analysis

Types of Reactions: 7-Deaza-2’-deoxy-7-iodoadenosine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering its oxidation state.

    Coupling Reactions: It can be used in coupling reactions to form larger nucleoside analogs.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiols can be used under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol-substituted derivatives, while oxidation and reduction reactions can produce various oxidized or reduced forms of the compound .

Scientific Research Applications

7-Deaza-2’-deoxy-7-iodoadenosine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of modified oligonucleotides and nucleic acid analogs.

    Biology: The compound is employed in studies involving DNA and RNA synthesis, as well as in the investigation of nucleic acid-protein interactions.

    Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.

    Industry: The compound is used in the development of diagnostic tools and as a reagent in various biochemical assays

Mechanism of Action

The mechanism of action of 7-Deaza-2’-deoxy-7-iodoadenosine involves its incorporation into nucleic acids, where it can disrupt normal nucleic acid function. The iodine atom at the seventh position of the adenine ring can interfere with base pairing and hydrogen bonding, leading to the inhibition of DNA and RNA synthesis. This disruption can result in the inhibition of viral replication and the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Modifications on the Pyrrolo[2,3-d]pyrimidine Core

Fluoro-Substituted Analogue
  • Compound: (2R,3S,4R,5R)-5-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
  • Key Differences : A fluorine atom replaces the hydroxyl group at position 4 of the tetrahydrofuran ring.
  • Crystallographic data (R factor = 0.035, wR = 0.101) indicate tight molecular packing due to fluorine’s electronegativity .
Methyl-Substituted Analogue
  • Compound: (2R,3R,4S,5R)-2-(4-Amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-5-methyl-tetrahydrofuran-3,4-diol
  • Key Differences : A methyl group replaces the hydroxymethyl group at position 5 of the sugar moiety.
  • Impact : Methylation reduces polarity, improving hydrophobic interactions in binding pockets. Single-crystal X-ray data (R factor = 0.020, wR = 0.051) reveal orthorhombic crystal symmetry (space group P212121) with a compact unit cell (V = 1297.30 ų) .
Chloro-Substituted Analogue
  • Compound : (2R,3S,5R)-5-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol
  • Key Differences: Chlorine replaces the amino group at position 4.
  • This analogue is commercially available (CAS 178995-71-6) but lacks detailed crystallographic data .

Modifications in the Sugar Moiety

Trifluoromethylpyridine-Conjugated Analogue
  • Compound: 1-(5-(4-Amino-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-5-yl)-4-fluoroindolin-1-yl)-2-(5-(trifluoromethyl)pyridin-2-yl)ethan-1-one
  • Key Differences : A trifluoromethylpyridine group is appended to the indole ring.
  • Synthesis involves coupling with 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid under acidic conditions .
Triazolo[4,5-d]pyrimidine Hybrid
  • Compound: (2R,3R,4S,5R)-5-(7-Amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol
  • Key Differences : The pyrrolo[2,3-d]pyrimidine core is replaced with a triazolo[4,5-d]pyrimidine system.
  • This compound (CAS 2055114-30-0) is noted for high purity (>95%) and applications in drug discovery .

Comparative Data Table

Property Target Compound Fluoro-Substituted Methyl-Substituted Chloro-Substituted
Molecular Formula C₁₁H₁₂IN₅O₃ C₁₁H₁₁FIN₅O₃ C₁₁H₁₃IN₄O₃ C₁₁H₁₁ClIN₃O₃
Molecular Weight (g/mol) 397.15 415.13 376.15 395.58
Crystal System Not reported Monoclinic Orthorhombic Not reported
Space Group P21/c P212121
R Factor 0.035 0.020
Key Applications Nucleoside analogue Antiviral research Enzyme inhibition Synthetic intermediate

Biological Activity

The compound (2R,3S,5R)-5-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol represents a significant structure in medicinal chemistry, particularly in the development of kinase inhibitors and potential anticancer agents. This article explores its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H13IN4O4
  • Molecular Weight : 392.15 g/mol
  • CAS Number : 24386-93-4

Biological Activity Overview

The biological activity of this compound is primarily centered around its role as a kinase inhibitor. Kinases are critical in various cellular processes, including cell division and metabolism, making them prime targets for cancer therapy.

The compound's biological activity is attributed to its ability to inhibit specific kinases involved in tumor growth and proliferation. It has been shown to selectively inhibit FLT3 (Fms-like tyrosine kinase 3), which is often mutated in acute myeloid leukemia (AML) and contributes to the malignancy's aggressiveness.

Case Studies

  • Pyrrolopyrimidine Derivatives as Antitumor Agents :
    • A study identified several pyrrolopyrimidine derivatives that exhibited potent antitumor effects with reduced toxicity compared to traditional chemotherapeutics. The compound was part of a series that demonstrated significant inhibition of tumor cell proliferation at submicromolar concentrations in vitro .
  • Structure-Activity Relationship (SAR) Studies :
    • Extensive SAR studies have been conducted to optimize the biological activity of pyrrolopyrimidine derivatives. Modifications at the 4-amino and 5-iodo positions have been shown to enhance potency against various kinases while maintaining selectivity .
  • In Vivo Efficacy :
    • In vivo studies using mouse models have demonstrated that compounds similar to (2R,3S,5R)-5-(4-amino-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol can significantly reduce tumor size and improve survival rates when administered as part of a therapeutic regimen .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Kinase Inhibition Selective inhibition of FLT3 kinase
Antitumor Activity Significant reduction in tumor cell proliferation
SAR Optimization Enhanced potency through structural modifications

Q & A

Q. How is the absolute configuration of this compound determined using X-ray crystallography?

Methodology :

  • Single-crystal X-ray diffraction (SC-XRD) is performed using a Bruker SMART APEX diffractometer with MoKα radiation (λ = 0.71073 Å) at 130 K.
  • The Flack parameter (-0.015(17)) is calculated to confirm the absolute stereochemistry, supported by Friedel pairs (n = 1274) .
  • Hydrogen atoms are located via difference Fourier maps, and refinement uses full-matrix least-squares with anisotropic displacement parameters for non-H atoms.
  • Key parameters : Space group P2₁2₁2₁, unit cell dimensions (a = 4.9164 Å, b = 14.6490 Å, c = 18.0130 Å), and R1 = 0.020 .

Q. What synthetic strategies are used to prepare this iodinated pyrrolopyrimidine derivative?

Methodology :

  • A multi-step synthesis involves condensation of ω-substituted aldehydes with 2,6-diaminopyrimidin-4(3H)-one, followed by Boc protection to stabilize reactive sites .
  • Glycosylation with a protected ribofuranose derivative (e.g., 1-chloro-2-deoxy-3,5-di-O-p-toluoyl-α-D-erythro-pentofuranose) is critical for stereochemical control .
  • Purification via column chromatography and crystallization in orthogonal solvents (e.g., ethanol/water) ensures high enantiomeric purity (>95%) .

Q. How is the compound characterized spectroscopically?

Methodology :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., iodination at C5, hydroxymethyl group at C2). Anomeric protons in the tetrahydrofuran ring show characteristic coupling (J = 6–8 Hz) .
  • Mass spectrometry : High-resolution ESI-MS validates the molecular formula (C₁₁H₁₃IN₄O₃, m/z = 376.15) .
  • IR spectroscopy : Peaks at 3350 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N/C=C) confirm functional groups .

Advanced Research Questions

Q. How does the iodine substituent influence the compound’s biological activity compared to fluorinated analogs?

Methodology :

  • Comparative assays : Replace iodine with fluorine or hydrogen and evaluate enzymatic inhibition (e.g., kinase or polymerase assays) .
  • Structural analysis : SC-XRD of analogs reveals steric/electronic effects; iodine’s larger van der Waals radius may enhance target binding via halogen bonding .
  • Computational modeling : Density Functional Theory (DFT) calculates electrostatic potential surfaces to predict binding affinity differences .

Q. How can conflicting data on synthetic yields be resolved across studies?

Methodology :

  • Reaction optimization : Test variables (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE). For example, yields improve under anhydrous DMF at 60°C vs. THF at 25°C .
  • Analytical validation : Use HPLC to quantify intermediates and detect side products (e.g., deiodination or epimerization) .
  • Reproducibility protocols : Standardize purification steps (e.g., gradient elution in chromatography) to minimize batch-to-batch variability .

Q. What strategies mitigate toxicity risks during in vitro handling of this compound?

Methodology :

  • Safety protocols : Use PPE (nitrile gloves, face shields) and fume hoods to avoid inhalation (H335 hazard) or skin contact (H315/H319) .
  • Waste disposal : Neutralize iodine-containing waste with sodium thiosulfate to prevent environmental release .
  • In vitro testing : Start with low concentrations (µM range) in cytotoxicity assays (e.g., MTT) to establish safe working thresholds .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Iodo-2'-deoxytubercidin
Reactant of Route 2
Reactant of Route 2
5-Iodo-2'-deoxytubercidin

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